SSR180711

Beschreibung

a selective alpha7 acetylcholine nicotinic receptor (n-AChRs) partial agonist; structure in first source

Eigenschaften

IUPAC Name |

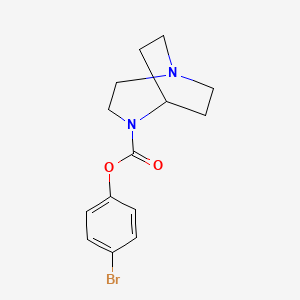

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLOZRCLQMJJLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047359 |

Source

|

| Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298198-52-4 |

Source

|

| Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298198524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 298198-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SSR-180711 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF4P1U1666 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SSR180711's Mechanism of Action in Schizophrenia: A Technical Guide

Core Tenet: Selective Partial Agonism at the α7 Nicotinic Acetylcholine Receptor

SSR180711 is a novel compound that has demonstrated potential therapeutic value in the context of schizophrenia. Its primary mechanism of action is centered on its function as a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2][3] This interaction is believed to address some of the underlying neurobiological deficits associated with the cognitive and potentially the positive and negative symptoms of schizophrenia.

The α7-nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions implicated in the pathophysiology of schizophrenia, such as the hippocampus and prefrontal cortex. These receptors play a crucial role in modulating various neurotransmitter systems, including glutamate, GABA, dopamine, and acetylcholine, all of which are thought to be dysregulated in schizophrenia.

Binding Profile and Functional Activity

SSR180711 exhibits a high affinity and selectivity for both human and rat α7-nAChRs. In functional assays, it acts as a partial agonist, meaning it binds to and activates the receptor but with a lower maximal effect compared to a full agonist. This partial agonism is a key characteristic, as it may offer a more modulated therapeutic effect with a potentially better safety profile than full agonists.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human α7-nAChR | 14 ± 1 nM | [1] |

| Rat α7-nAChR | 22 ± 4 nM | [1] | |

| Functional Activity (EC50) | Human α7-nAChR (Xenopus oocytes) | 4.4 µM | [1] |

| Human α7-nAChR (GH4C1 cells) | 0.9 µM | [1] | |

| Intrinsic Activity | Human α7-nAChR (Xenopus oocytes) | 51% | [1] |

| Human α7-nAChR (GH4C1 cells) | 36% | [1] | |

| Brain Penetration (ID50) | Mouse (ex vivo [3H]α-bungarotoxin binding) | 8 mg/kg p.o. | [1] |

Modulation of Neurotransmitter Systems

The therapeutic potential of SSR180711 in schizophrenia is largely attributed to its ability to modulate key neurotransmitter systems that are dysregulated in the disorder.

Glutamatergic and GABAergic Systems

SSR180711 has been shown to enhance both glutamatergic and GABAergic neurotransmission. In hippocampal slices, it increases the amplitude of both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in CA1 pyramidal cells.[1] This balanced enhancement of both excitatory and inhibitory signaling may contribute to the stabilization of neural circuits that are disrupted in schizophrenia.

Dopaminergic System

In the prefrontal cortex, an area crucial for executive function and often showing hypofrontality in schizophrenia, SSR180711 increases extracellular dopamine levels.[3] This effect is significant as diminished prefrontal dopamine activity is linked to the cognitive and negative symptoms of the disorder.

Cholinergic System

Microdialysis studies have demonstrated that SSR180711 dose-dependently increases extracellular acetylcholine levels in the hippocampus and prefrontal cortex of freely moving rats.[1] This enhancement of cholinergic tone is another mechanism through which SSR180711 may improve cognitive function.

| Neurotransmitter | Brain Region | Effect | Dose (i.p.) | Reference |

| Dopamine | Prefrontal Cortex | Increased extracellular levels | MED: 1 mg/kg | [3] |

| Acetylcholine | Hippocampus & Prefrontal Cortex | Dose-dependent increase | 3-10 mg/kg | [1] |

Signaling Pathway of SSR180711 at the α7-nAChR

Experimental Protocols for Key Preclinical Studies

Latent Inhibition (LI) Model

The latent inhibition model is used to assess attentional processes, which are known to be deficient in schizophrenia. LI refers to the observation that pre-exposure to a stimulus without reinforcement retards subsequent learning about that stimulus when it is paired with reinforcement.

Experimental Workflow:

Methodology:

-

Animal Model: The study utilized rat models of schizophrenia, including those treated with amphetamine (to model positive symptoms) or MK-801 (to model cognitive deficits).

-

Drug Administration: SSR180711 was administered intraperitoneally (i.p.) at doses of 0.3, 1, and 3 mg/kg.

-

Procedure:

-

Pre-exposure: One group of rats was repeatedly exposed to a tone stimulus without any consequence. The control group was not pre-exposed to the tone.

-

Conditioning: Both groups were then subjected to a conditioning paradigm where the same tone was paired with a mild foot shock.

-

Testing: The conditioned emotional response (e.g., freezing behavior) to the tone was measured.

-

-

Results: SSR180711 was found to reverse the disruption of latent inhibition caused by amphetamine and to alleviate the abnormally persistent LI induced by MK-801.[2] This suggests that SSR180711 may have therapeutic effects on both the positive and cognitive symptoms of schizophrenia.[2]

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory, particularly episodic memory, which is often impaired in individuals with schizophrenia.

Methodology:

-

Animal Model: The study used mice with cognitive deficits induced by the repeated administration of phencyclidine (PCP), an NMDA receptor antagonist that models certain aspects of schizophrenia.

-

Drug Administration: SSR180711 was administered i.p. at doses of 0.3 or 3.0 mg/kg/day for two consecutive weeks.

-

Procedure:

-

Habituation: Mice were first habituated to an open-field arena.

-

Training (Familiarization) Phase: Mice were placed in the arena with two identical objects and allowed to explore them for a set period.

-

Testing Phase: After a retention interval, one of the familiar objects was replaced with a novel object, and the mice were returned to the arena. The time spent exploring the novel object versus the familiar object was recorded.

-

-

Results: Subchronic administration of SSR180711 significantly improved the PCP-induced cognitive deficits in the NOR test. This effect was blocked by the co-administration of a selective α7-nAChR antagonist, confirming the receptor-specific action of SSR180711.

In Vivo Microdialysis

Microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Methodology:

-

Animal Model: The experiments were conducted in freely moving rats.

-

Procedure:

-

A microdialysis probe was surgically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus).

-

Artificial cerebrospinal fluid was slowly perfused through the probe, allowing for the diffusion of extracellular neurotransmitters into the dialysate.

-

The collected dialysate samples were then analyzed using high-performance liquid chromatography (HPLC) to quantify the concentrations of dopamine and acetylcholine.

-

-

Drug Administration: SSR180711 was administered i.p. at doses of 3-10 mg/kg.

-

Results: SSR180711 produced a dose-dependent increase in the extracellular levels of both dopamine and acetylcholine in the prefrontal cortex and hippocampus.[1][3]

Summary of Preclinical Efficacy

The preclinical data for SSR180711 provide a strong rationale for its investigation as a potential treatment for schizophrenia. Its ability to modulate multiple neurotransmitter systems through the selective partial agonism of α7-nAChRs suggests a multifaceted mechanism of action that could address the complex neurobiology of the disorder.

| Schizophrenia Symptom Domain | Preclinical Model | Effect of SSR180711 | Dose (i.p.) | Reference |

| Cognitive Deficits | MK-801-induced LI disruption | Alleviated abnormally persistent LI | 0.3, 1, 3 mg/kg | [2] |

| PCP-induced cognitive deficits (NOR) | Improved performance | 3.0 mg/kg/day (subchronic) | ||

| Positive Symptoms | Amphetamine-induced LI disruption | Reversed disruption | 1, 3 mg/kg | [2] |

Conclusion

SSR180711's mechanism of action in schizophrenia is centered on its role as a selective partial agonist at the α7 nicotinic acetylcholine receptor. Through this interaction, it modulates the release of several key neurotransmitters, including glutamate, GABA, dopamine, and acetylcholine, in brain regions critical for cognition and behavior. Preclinical studies have demonstrated its potential to ameliorate cognitive deficits and some of the positive symptoms associated with schizophrenia. This in-depth understanding of its pharmacological profile provides a solid foundation for its further clinical development as a novel therapeutic agent for this complex disorder.

References

- 1. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist SSR180711 in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of SSR180711: A Technical Guide for Drug Development Professionals

An In-depth Review of a Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist

SSR180711, a 4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride, has emerged as a significant subject of preclinical research due to its selective partial agonism at the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] This receptor is implicated in the pathophysiology of cognitive deficits associated with neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile, preclinical efficacy, and underlying mechanisms of action of SSR180711, offering valuable insights for researchers and professionals in the field of drug development.

Core Mechanism of Action

SSR180711 exhibits a high and selective affinity for both human and rat α7 nAChRs.[1][5] As a partial agonist, it modulates receptor activity, which is believed to underlie its therapeutic effects. The activation of α7 nAChRs by SSR180711 leads to the modulation of various downstream signaling pathways and neurotransmitter systems crucial for cognitive function.[1][6]

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data characterizing the binding affinity, functional activity, and in vivo target engagement of SSR180711.

Table 1: Binding Affinity of SSR180711

| Species | Receptor | Parameter | Value (nM) |

| Human | α7 nAChR | Ki | 14 ± 1[3] |

| Rat | α7 nAChR | Ki | 22 ± 4[3] |

Table 2: Functional Activity of SSR180711 at Human α7 nAChR

| Expression System | Parameter | Value |

| Xenopus oocytes | Intrinsic Activity | 51%[3] |

| EC50 | 4.4 µM[3] | |

| GH4C1 cells | Intrinsic Activity | 36%[3] |

| EC50 | 0.9 µM[3] |

Table 3: In Vivo Target Engagement and Efficacy of SSR180711

| Species | Model | Parameter | Route | Value |

| Mouse | Ex vivo [3H]α-bungarotoxin binding | ID50 | p.o. | 8 mg/kg[3] |

| Rat | Object Recognition Task | MED | i.p. | 0.3 mg/kg[2] |

| Mouse | Object Recognition Task | MED | i.p. | 0.3 mg/kg[2] |

| Rat | MK-801-induced memory deficit | MED | i.p. | 0.3 mg/kg[2] |

| Rat | Neonatal PCP-induced attention deficit | MED | i.p. | 0.3 mg/kg[2] |

| Rat | PCP-induced memory deficit (Morris water maze) | MED | i.p. | 1-3 mg/kg[2] |

| Rat | Forced-swimming test | MED | i.p. | 1 mg/kg[2] |

| Rat | Maternal separation-induced ultrasonic vocalization | MED | i.p. | 3 mg/kg[2] |

| Mouse | Chronic mild stress | - | p.o. | 10 mg/kg o.d. for 3 weeks[2] |

| Mouse | PCP-induced cognitive deficits (Novel Object Recognition) | - | i.p. | 3.0 mg/kg/day for 2 weeks[7] |

Signaling Pathways and Neurochemical Effects

SSR180711-mediated activation of α7 nAChRs instigates a cascade of intracellular events and modulates the release of key neurotransmitters implicated in cognitive processes.

Caption: SSR180711 signaling cascade.

Activation of α7 nAChRs by SSR180711 is known to increase the phosphorylation of ERK1/2 and CREB, signaling pathways critically involved in synaptic plasticity and memory formation.[1][6] Furthermore, SSR180711 has been demonstrated to increase the extracellular levels of acetylcholine in the hippocampus and prefrontal cortex, and dopamine in the prefrontal cortex.[2][3] Local infusions into the prefrontal cortex also evoke a rapid and transient increase in glutamate release.[8]

Preclinical Efficacy in Models of Cognitive Impairment

SSR180711 has demonstrated significant efficacy in various animal models of cognitive deficits relevant to schizophrenia and Alzheimer's disease.

-

Episodic and Working Memory: SSR180711 enhances episodic memory in the object recognition task in both rats and mice.[2] It also reverses memory deficits induced by the NMDA receptor antagonists MK-801 and phencyclidine (PCP).[2] The pro-cognitive effects on episodic memory were absent in mice lacking the α7 nAChR, confirming its mechanism of action.[2]

-

Attention: The compound reverses selective attention deficits in rats treated neonatally with PCP, a neurodevelopmental model of schizophrenia.[2]

-

Antidepressant-like and Antipsychotic-like Properties: Beyond its pro-cognitive effects, SSR180711 has shown antidepressant-like properties in the forced-swimming test and chronic mild stress models.[2] It also exhibits potential antipsychotic activity by potentiating latent inhibition in control rats and reversing amphetamine-induced disruption of latent inhibition, effects predictive of efficacy against positive symptoms of schizophrenia.[1][9]

-

Neuroprotection and Synaptic Plasticity: SSR180711 increases long-term potentiation (LTP) in the CA1 field of hippocampal slices, an effect that is abolished in α7 nAChR knockout mice.[3] This suggests a direct role in enhancing synaptic plasticity, a cellular correlate of learning and memory.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are outlined below.

In Vitro Binding and Functional Assays

Caption: In vitro experimental workflow.

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of SSR180711 for human and rat α7 nAChRs.

-

Method: Competitive binding assays are performed using cell membranes expressing the recombinant human or rat α7 nAChR.[1][5] The radioligand [3H]α-bungarotoxin, a selective antagonist of the α7 nAChR, is used.[1] Varying concentrations of SSR180711 are incubated with the membranes and the radioligand. The amount of bound radioactivity is measured, and the Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

-

Functional Assays (Two-Electrode Voltage Clamp):

-

Objective: To determine the functional activity (EC50 and intrinsic activity) of SSR180711 at the human α7 nAChR.

-

Method: Xenopus oocytes are injected with cRNA encoding the human α7 nAChR.[3] After a period of expression, the oocytes are voltage-clamped, and acetylcholine-evoked currents are measured in the presence of varying concentrations of SSR180711.[3] The EC50 is the concentration of SSR180711 that produces 50% of the maximal response. The intrinsic activity is the maximal response produced by SSR180711 expressed as a percentage of the maximal response produced by the full agonist, acetylcholine.[3]

-

In Vivo Behavioral Models

Caption: In vivo experimental workflow.

-

PCP-Induced Cognitive Deficit Model:

-

Objective: To assess the ability of SSR180711 to reverse cognitive deficits relevant to schizophrenia.

-

Method: Mice or rats are repeatedly administered phencyclidine (PCP) to induce cognitive impairments.[7] Following the PCP treatment regimen, animals are treated with SSR180711 or vehicle. Cognitive function is then assessed using tasks such as the novel object recognition test.[7] The effects of SSR180711 are often challenged with a selective α7 nAChR antagonist like methyllycaconitine (MLA) to confirm the mechanism of action.[7]

-

-

Object Recognition Task:

-

Objective: To evaluate episodic memory.

-

Method: The task consists of two trials. In the first trial (familiarization), the animal is placed in an arena with two identical objects and allowed to explore. After a retention interval, the second trial (test) is conducted where one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact memory. SSR180711 is administered before the familiarization or test trial to assess its effects on memory consolidation or retrieval.[2]

-

Therapeutic Implications and Future Directions

The extensive preclinical data strongly suggest that SSR180711 holds significant therapeutic potential for treating cognitive impairment in schizophrenia and potentially other neurological disorders like Alzheimer's disease. Its ability to enhance memory and attention, coupled with its antidepressant and potential antipsychotic properties, makes it a compelling candidate for further development.[2]

However, it is noteworthy that in a mouse model overexpressing human amyloid-beta peptides, the efficacy of SSR180711 in activating limbic neurons was diminished.[4][10] This suggests that the therapeutic efficacy of α7 nAChR agonists in Alzheimer's disease might be influenced by the amyloid plaque burden.[4][10]

Future research should focus on clinical trials to establish the safety, tolerability, and efficacy of SSR180711 in human populations. Further elucidation of the downstream signaling pathways and the development of biomarkers to predict treatment response will be crucial for the successful clinical translation of this promising therapeutic agent.

References

- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]

- 5. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]

- 6. jneurosci.org [jneurosci.org]

- 7. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist SSR180711 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Localized infusions of the partial alpha 7 nicotinic receptor agonist SSR180711 evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist SSR180711 in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The nicotinic alpha7 acetylcholine receptor agonist ssr180711 is unable to activate limbic neurons in mice overexpressing human amyloid-beta1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]

SSR180711: A Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR180711, chemically identified as (2R,3R)-N-(2-((4-chlorophenyl)sulfonyl)amino)ethyl)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane-3-carboxamide, is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor subtype is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex. The α7 nAChR is implicated in various physiological functions, including learning, memory, and attention. Its dysfunction has been linked to the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia and Alzheimer's disease. As a partial agonist, SSR180711 exhibits a dual action: it activates the α7 nAChR to a lesser degree than the endogenous full agonist, acetylcholine, while also competing with the full agonist for the same binding site. This pharmacological profile suggests a potential therapeutic window where SSR180711 could enhance cholinergic neurotransmission without causing the overstimulation and subsequent desensitization often associated with full agonists. This technical guide provides a comprehensive overview of the preclinical data on SSR180711, focusing on its binding and functional characteristics, its effects on neurotransmitter systems and synaptic plasticity, and the detailed methodologies of the key experiments conducted.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of SSR180711 with α7 nAChRs.

Table 1: Receptor Binding Affinity of SSR180711

| Parameter | Species | Receptor/Tissue | Radioligand | Value |

| Kᵢ (inhibition constant) | Rat | Brain Homogenate | [³H]α-bungarotoxin | 22 ± 4 nM |

| Kᵢ (inhibition constant) | Human | Recombinant α7 nAChR | [³H]α-bungarotoxin | 14 ± 1 nM |

Table 2: Functional Partial Agonist Activity of SSR180711

| Parameter | Expression System | Agonist | Value |

| EC₅₀ (half-maximal effective concentration) | Xenopus oocytes expressing human α7 nAChR | SSR180711 | 4.4 µM |

| Iₘₐₓ (maximum response relative to acetylcholine) | Xenopus oocytes expressing human α7 nAChR | SSR180711 | 51% |

| EC₅₀ (half-maximal effective concentration) | GH4C1 cells expressing human α7 nAChR | SSR180711 | 0.9 µM |

| Iₘₐₓ (maximum response relative to acetylcholine) | GH4C1 cells expressing human α7 nAChR | SSR180711 | 36% |

Table 3: In Vivo Effects of SSR180711

| Experiment | Species | Brain Region | Parameter | Dose/Concentration | Effect |

| In Vivo Microdialysis | Rat | Hippocampus | Extracellular Acetylcholine | 3-10 mg/kg, i.p. | Dose-dependent increase |

| In Vivo Microdialysis | Rat | Prefrontal Cortex | Extracellular Acetylcholine | 3-10 mg/kg, i.p. | Dose-dependent increase |

| Hippocampal Slice Electrophysiology | Rat | CA1 Region | Long-Term Potentiation (LTP) | 0.3 µM | Enhancement of LTP |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of SSR180711 for the α7 nAChR.

Materials:

-

Rat brain tissue or cells expressing recombinant human α7 nAChRs.

-

[³H]α-bungarotoxin (specific activity ~50-80 Ci/mmol).

-

SSR180711.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue or cell pellets in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Binding Reaction: In a final volume of 250 µL, combine the membrane preparation (50-100 µg of protein), [³H]α-bungarotoxin (at a concentration near its K₋d, typically 1-2 nM), and varying concentrations of SSR180711 (e.g., from 10⁻¹¹ to 10⁻⁵ M). For determining non-specific binding, use a high concentration of a known α7 nAChR ligand, such as nicotine (100 µM).

-

Incubation: Incubate the reaction mixtures at room temperature (22-25°C) for 2 hours to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of SSR180711 that inhibits 50% of the specific binding of [³H]α-bungarotoxin) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the functional properties (EC₅₀ and Iₘₐₓ) of SSR180711 at human α7 nAChRs.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the human α7 nAChR subunit.

-

SSR180711.

-

Acetylcholine.

-

Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl).

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Treat the oocytes with collagenase to defolliculate them. Inject each oocyte with approximately 50 nL of human α7 nAChR cRNA (1 ng/nL). Incubate the injected oocytes in ND96 solution supplemented with 50 µg/mL gentamycin at 18°C for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two glass microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV.

-

Drug Application: Apply acetylcholine or SSR180711 to the oocyte by perfusing the recording chamber with ND96 solution containing the desired concentration of the agonist.

-

Data Acquisition and Analysis: Record the inward currents elicited by the application of agonists. To determine the EC₅₀, apply increasing concentrations of SSR180711 and measure the peak current response at each concentration. Fit the concentration-response data to a sigmoidal dose-response curve. To determine the Iₘₐₓ, measure the maximal current response elicited by a saturating concentration of SSR180711 and express it as a percentage of the maximal current response elicited by a saturating concentration of acetylcholine.

In Vivo Microdialysis

Objective: To measure the effect of SSR180711 on extracellular acetylcholine levels in the rat brain.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g).

-

SSR180711.

-

Microdialysis probes (e.g., 2 mm active membrane length).

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

Stereotaxic apparatus.

Procedure:

-

Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the prefrontal cortex or hippocampus. Allow the animal to recover for at least 48 hours.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min). Collect dialysate samples every 20 minutes.

-

Baseline and Drug Administration: After a stable baseline of acetylcholine levels is established (typically after 2-3 hours), administer SSR180711 (3-10 mg/kg) via intraperitoneal (i.p.) injection. Continue to collect dialysate samples for at least 3 hours post-injection.

-

Acetylcholine Quantification: Analyze the acetylcholine concentration in the dialysate samples using an HPLC-ED system.

-

Data Analysis: Express the acetylcholine levels as a percentage of the average baseline concentration. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effect of SSR180711.

Hippocampal Slice Electrophysiology (Long-Term Potentiation)

Objective: To assess the effect of SSR180711 on synaptic plasticity in the rat hippocampus.

Materials:

-

Adult male Wistar rats (6-8 weeks old).

-

SSR180711.

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording.

-

Vibrating microtome.

-

Field potential recording setup.

-

Bipolar stimulating electrode.

-

Glass recording microelectrode (2-5 MΩ).

Procedure:

-

Slice Preparation: Rapidly decapitate the rat and dissect the brain in ice-cold, oxygenated aCSF. Prepare 400 µm thick transverse hippocampal slices using a vibrating microtome. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to a recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C. Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording and Drug Application: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds. After establishing a stable baseline, perfuse the slice with aCSF containing SSR180711 (0.3 µM) for 20-30 minutes.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).

-

Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after HFS.

-

Data Analysis: Measure the slope of the fEPSPs. Express the fEPSP slope as a percentage of the average baseline slope. Compare the magnitude of LTP in the presence of SSR180711 to that in control slices (perfused with aCSF alone).

Signaling Pathways and Experimental Workflows

Conclusion

SSR180711 is a well-characterized selective partial agonist of the α7 nAChR with high affinity for both rat and human receptors. Its partial agonism is evident from its ability to elicit a submaximal response compared to the endogenous full agonist, acetylcholine. Preclinical studies have demonstrated that SSR180711 enhances cholinergic and glutamatergic neurotransmission and promotes synaptic plasticity, as evidenced by its ability to increase extracellular acetylcholine levels and enhance long-term potentiation. These molecular and cellular effects are consistent with the pro-cognitive effects of SSR180711 observed in various animal models. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of SSR180711 and other α7 nAChR modulators. The data presented herein underscore the potential of selective α7 nAChR partial agonists as a therapeutic strategy for the treatment of cognitive deficits in neurological and psychiatric disorders.

Nootropic Effects of SSR180711 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR180711, a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), has demonstrated significant nootropic potential in a variety of preclinical animal models. This technical guide synthesizes the available data on the cognitive-enhancing effects of SSR180711, providing a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used to evaluate its effects. Quantitative data from key studies are presented in tabular format for ease of comparison, and detailed methodologies for pivotal experiments are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's pharmacological profile.

Introduction

Cognitive impairment is a debilitating symptom of numerous neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1] The α7 nicotinic acetylcholine receptor has emerged as a promising therapeutic target for mitigating these deficits.[2][3] SSR180711 (4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate, monohydrochloride) is a selective partial agonist for this receptor, exhibiting high affinity for both human and rat α7 nAChRs.[3][4] Preclinical research indicates that SSR180711 can enhance various domains of cognition, including episodic memory, selective attention, and spatial memory, particularly in animal models that mimic the cognitive deficits observed in human disorders.[5] This document serves as an in-depth technical resource, compiling and presenting the core findings related to the nootropic effects of SSR180711 in animal models.

Mechanism of Action

SSR180711 exerts its pro-cognitive effects primarily through the activation of α7 nAChRs. This interaction initiates a cascade of downstream signaling events that modulate neurotransmitter release and enhance synaptic plasticity.

Neurochemical and Electrophysiological Effects

-

Increased Neurotransmitter Release: Administration of SSR180711 has been shown to increase extracellular levels of key neurotransmitters in brain regions critical for cognition. Specifically, it elevates dopamine levels in the prefrontal cortex and acetylcholine levels in both the hippocampus and prefrontal cortex.[4][5] Local infusions into the prefrontal cortex also evoke rapid and transient increases in glutamate release.[6]

-

Enhanced Synaptic Plasticity: SSR180711 has been demonstrated to increase long-term potentiation (LTP) in the CA1 field of the hippocampus, a cellular correlate of learning and memory.[4] This effect is mediated by the α7 nAChR, as it is absent in mice lacking this receptor.[4] The compound also increases the amplitude of both glutamatergic (EPSCs) and GABAergic (IPSCs) postsynaptic currents in CA1 pyramidal cells.[4]

Signaling Pathways

The cognitive-enhancing effects of α7 nAChR agonism are correlated with the activation of intracellular signaling pathways, notably the MAPK/ERK and CREB phosphorylation pathways in the hippocampus and cingulate cortex.[2]

Efficacy in Animal Models of Cognition

SSR180711 has been evaluated in a range of behavioral paradigms in rodents to assess its effects on different cognitive domains. The following tables summarize the quantitative data from these studies.

Object Recognition Test

This test evaluates episodic memory.

| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Key Finding | Citation |

| Rats and Mice | SSR180711 | 0.3 (MED) | i.p. | Enhanced episodic memory. | [5] |

| Rats | SSR180711 (reversing MK-801 deficit) | 0.3 (MED) | i.p. | Reversed MK-801-induced deficits in episodic memory retention. | [5] |

| Mice | SSR180711 (reversing PCP deficit) | 3.0 | i.p. | Significantly improved PCP-induced cognitive deficits. | [7] |

| Mice lacking α7 nAChR | SSR180711 | 0.3 | i.p. | No enhancement of episodic memory, confirming α7 nAChR mediation. | [5] |

Maze-Based Tasks (Morris Water Maze & Linear Maze)

These tasks assess spatial learning and memory.

| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Key Finding | Citation |

| Rats | SSR180711 (reversing MK-801 or PCP deficits) | 1-3 (MED) | i.p. | Restored memory deficits induced by MK-801 or PCP. | [5] |

Latent Inhibition (LI) Model

This paradigm is used to model cognitive deficits and positive symptoms of schizophrenia.

| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Key Finding | Citation |

| Rats (MK-801 or L-NoArg treated) | SSR180711 | 0.3, 1, 3 | i.p. | Alleviated abnormally persistent LI. | [8] |

| Rats (Amphetamine-treated) | SSR180711 | 1, 3 | i.p. | Reversed amphetamine-induced LI disruption. | [8] |

| Rats (No-drug controls) | SSR180711 | 1, 3 | i.p. | Potentiated LI with strong conditioning. | [8] |

Neurochemical and Electrophysiological Outcomes

| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Key Finding | Citation |

| Rats | SSR180711 | 1 (MED) | i.p. | Increased extracellular dopamine in the prefrontal cortex. | [5] |

| Rats | SSR180711 | 3-10 | i.p. | Dose-dependently increased extracellular acetylcholine in the hippocampus and prefrontal cortex. | [4] |

| Awake Rats | SSR180711 (local infusion) | 1.0 µg and 5.0 µg | Intracerebral | Dose-dependent increases in glutamate levels in the prefrontal cortex. | [6] |

| Anesthetized Rats | SSR180711 | Not specified | i.v. | Strongly increased the firing rate of single ventral pallidum neurons. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments cited in the literature.

General Experimental Workflow

Novel Object Recognition (NOR) Test

This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

-

Apparatus: A square open-field arena (e.g., 100 x 100 cm).[9]

-

Objects: Two different sets of three-dimensional objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.

-

Procedure:

-

Habituation: Animals are individually habituated to the empty arena for a set period (e.g., 5-10 minutes) for one or more days prior to testing.

-

Sample Phase (T1): Each animal is placed in the arena containing two identical objects and allowed to explore for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented toward it.

-

Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1.5 - 3 hours).[9]

-

Choice Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

-

-

Data Analysis: A discrimination index is calculated, often as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates a preference for the novel object and intact recognition memory.

Morris Water Maze (MWM) Test

This task assesses hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (e.g., 1.8 m in diameter) filled with water made opaque with a non-toxic substance.[10] A hidden escape platform is submerged just below the water's surface. The pool is surrounded by various distal visual cues.

-

Procedure:

-

Acquisition Training: Animals undergo multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).[10] For each trial, the animal is placed in the water at one of several predetermined start locations and given a set amount of time (e.g., 120 seconds) to find the hidden platform.[10] If the animal fails to find the platform within the allotted time, it is guided to it. The time taken to find the platform (escape latency) is recorded for each trial.

-

Probe Trial: Typically conducted 24 hours after the final acquisition trial. The escape platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.

-

-

Data Analysis: During acquisition, a decrease in escape latency across trials and days indicates learning. In the probe trial, a significant preference for the target quadrant compared to the other quadrants indicates memory for the platform's location.

Fear Conditioning Test

This paradigm assesses associative fear learning and memory.

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a stimulus delivery system (e.g., a speaker for auditory cues or a screen for visual cues).

-

Procedure:

-

Training/Conditioning: The animal is placed in the chamber and, after a habituation period, is presented with a neutral conditioned stimulus (CS), such as a tone or a light, which co-terminates with an aversive unconditioned stimulus (US), typically a mild footshock. This pairing is usually repeated several times.

-

Contextual Fear Test: Approximately 24 hours after training, the animal is returned to the same conditioning chamber, and the amount of time it spends "freezing" (a species-typical fear response) is measured in the absence of the CS.

-

Cued Fear Test: At a later time point (e.g., 48 hours after training), the animal is placed in a novel context and presented with the CS. The freezing response to the cue is measured.

-

-

Data Analysis: The percentage of time spent freezing during the contextual and cued tests is the primary measure of fear memory.

Conclusion

The evidence from animal models strongly supports the nootropic potential of SSR180711. Its efficacy in ameliorating cognitive deficits in models of schizophrenia and its ability to enhance memory in healthy animals highlight its therapeutic promise. The compound's mechanism of action, centered on the activation of α7 nAChRs and the subsequent modulation of key neurotransmitter systems and intracellular signaling pathways, provides a solid rationale for its pro-cognitive effects. The detailed experimental protocols provided in this guide are intended to aid researchers in the design and execution of future studies aimed at further elucidating the therapeutic potential of SSR180711 and other α7 nAChR agonists. While preclinical results are encouraging, further research, including chronic dosing paradigms in animal models and well-controlled clinical trials, is necessary to translate these findings into effective treatments for cognitive impairments in human populations.[1]

References

- 1. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Localized infusions of the partial alpha 7 nicotinic receptor agonist SSR180711 evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist SSR180711 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist SSR180711 in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel Object Recognition in Rats With NMDAR Dysfunction in CA1 After Stereotactic Injection of Anti-NMDAR Encephalitis Cerebrospinal Fluid [frontiersin.org]

- 10. Morris Water Maze Model [panache.ninds.nih.gov]

SSR180711: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR180711, chemically identified as 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has garnered significant interest for its potential therapeutic applications in cognitive deficits associated with neurological and psychiatric disorders.[1][2] This document provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological profile of SSR180711, with a focus on its mechanism of action and the downstream signaling pathways it modulates. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language are provided to illustrate complex biological pathways and experimental workflows.

Discovery and Pharmacological Profile

SSR180711 was identified as a novel compound with high affinity and selectivity for the α7 nAChR.[3] It demonstrates partial agonist activity at both human and rat α7 nAChRs.[1][3] The compound has shown potential in improving cognitive function in various preclinical models, suggesting its therapeutic utility in conditions like schizophrenia and Alzheimer's disease.[3][4]

Binding Affinity and Potency

SSR180711 exhibits a high binding affinity for α7 nAChRs, as determined by radioligand binding assays. Its functional potency has been characterized in various in vitro systems, demonstrating its partial agonist nature.

| Parameter | Species | Value | Reference |

| Ki | Rat α7 nAChR | 22 ± 4 nM | [1] |

| Ki | Human α7 nAChR | 14 ± 1 nM | [1][3] |

| EC50 | Human α7 nAChR (Xenopus oocytes) | 4.4 µM | [1] |

| EC50 | Human α7 nAChR (GH4C1 cells) | 0.9 µM | [1] |

| Intrinsic Activity | Human α7 nAChR (Xenopus oocytes) | 51% | [1] |

| Intrinsic Activity | Human α7 nAChR (GH4C1 cells) | 36% | [1] |

| ID50 (ex vivo [3H]α-bungarotoxin binding) | Mouse | 8 mg/kg p.o. | [1] |

In Vivo Efficacy

Preclinical studies have demonstrated the ability of SSR180711 to modulate neurotransmitter systems and improve cognitive performance in animal models.

| Effect | Model System | Dosage | Observed Outcome | Reference |

| Increased Glutamate Release | Awake Rats (Prefrontal Cortex) | 1.0 µg (local infusion) | 1.41 ± 0.30 µM increase above baseline | [5] |

| Increased Glutamate Release | Awake Rats (Prefrontal Cortex) | 5.0 µg (local infusion) | 3.51 ± 0.36 µM increase above baseline | [5] |

| Increased Acetylcholine Release | Freely moving rats (Hippocampus & Prefrontal Cortex) | 3-10 mg/kg i.p. | Dose-dependent increase | [1] |

| Increased Dopamine Release | Rats (Prefrontal Cortex) | MED: 1 mg/kg | Increase in extracellular levels | [4] |

| Enhanced Long-Term Potentiation (LTP) | Rat and mouse hippocampal slices | 0.3 µM | Increased LTP in the CA1 field | [1] |

| Reversal of Episodic Memory Deficits | Rats (MK-801 induced) | MED: 0.3 mg/kg | Reversal of deficits in object recognition | [4] |

| Reversal of Attentional Impairment | Rats (Neonatal PCP treatment) | MED: 0.3 mg/kg | Reversal of selective attention deficits | [4] |

| Amelioration of Cognitive Deficits | Mice (PCP-induced) | 3.0 mg/kg (subchronic) | Improvement in novel object recognition test | [6] |

Chemical Synthesis

The synthesis of SSR180711 and its analogs generally involves the acylation of a diamine core with an aromatic carboxylic or oxycarbonic acid.[7] While a detailed, step-by-step protocol for the specific synthesis of SSR180711 is not publicly available in the provided search results, a general synthetic strategy can be inferred.

A potential synthetic route would likely involve the reaction of 1,4-diazabicyclo[3.2.2]nonane with 4-bromophenyl chloroformate or a similar activated carboxylic acid derivative.

Mechanism of Action and Signaling Pathways

SSR180711 acts as a partial agonist at α7 nAChRs, which are ligand-gated ion channels permeable to cations, primarily Ca2+ and Na+. The activation of these receptors by SSR180711 leads to neuronal depolarization and the modulation of various downstream signaling cascades.

Modulation of Neurotransmitter Release

A key mechanism of action for SSR180711 is its ability to enhance the release of several key neurotransmitters, including glutamate, acetylcholine, and dopamine.[1][4][5] This modulation is thought to underlie its pro-cognitive effects.

The α7 nAChRs are located on presynaptic terminals, and their activation by SSR180711 facilitates neurotransmitter release. For instance, in the prefrontal cortex, local infusion of SSR180711 leads to a rapid and transient increase in extracellular glutamate levels.[5] This effect is blocked by the selective α7 nAChR antagonist, α-bungarotoxin, confirming the receptor-mediated mechanism.[5]

Enhancement of Synaptic Plasticity

SSR180711 has been shown to increase long-term potentiation (LTP) in the CA1 field of the hippocampus, a cellular mechanism underlying learning and memory.[1] This effect is abolished in mice lacking the α7 nAChR gene, highlighting the receptor's critical role in this process.[1]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the discovering institutions, the principles of the key experiments can be outlined based on the published literature.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of SSR180711 for α7 nAChRs.

-

Methodology:

-

Prepare membrane homogenates from cells or tissues expressing the receptor of interest (e.g., rat brain or cells transfected with human α7 nAChR).

-

Incubate the membranes with a radiolabeled ligand that specifically binds to the α7 nAChR (e.g., [3H]α-bungarotoxin).

-

Add increasing concentrations of unlabeled SSR180711 to compete with the radioligand for binding.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filter-bound complex using liquid scintillation counting.

-

Calculate the IC50 value (concentration of SSR180711 that inhibits 50% of the specific binding of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.

-

Electrophysiology in Xenopus Oocytes

-

Objective: To characterize the functional activity (EC50 and intrinsic activity) of SSR180711 at human α7 nAChRs.

-

Methodology:

-

Inject Xenopus oocytes with cRNA encoding the human α7 nAChR.

-

After a period of expression, use a two-electrode voltage-clamp technique to measure ion currents across the oocyte membrane.

-

Perfuse the oocytes with a control solution and then with solutions containing increasing concentrations of SSR180711.

-

Record the peak inward current elicited by each concentration of the compound.

-

Normalize the responses to the maximal current induced by a full agonist (e.g., acetylcholine).

-

Plot the concentration-response curve and fit it with a sigmoidal function to determine the EC50 and intrinsic activity.

-

In Vivo Microdialysis

-

Objective: To measure the effect of SSR180711 on extracellular neurotransmitter levels in the brain of freely moving animals.

-

Methodology:

-

Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex or hippocampus) of a rat.

-

Continuously perfuse the probe with an artificial cerebrospinal fluid.

-

Collect the dialysate samples at regular intervals.

-

Administer SSR180711 (e.g., via intraperitoneal injection).

-

Analyze the concentration of neurotransmitters (e.g., acetylcholine, glutamate, dopamine) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with an appropriate detection method (e.g., electrochemical detection or mass spectrometry).

-

Express the changes in neurotransmitter levels as a percentage of the baseline levels before drug administration.

-

Clinical Development

SSR180711 has been investigated in a Phase 2 clinical trial for patients with mild Alzheimer's disease.[8] However, further development of the compound was stopped.[8] The reasons for the discontinuation are not detailed in the provided search results.

Conclusion

SSR180711 is a potent and selective partial agonist of the α7 nAChR with demonstrated pro-cognitive effects in a variety of preclinical models. Its mechanism of action involves the enhancement of neurotransmitter release and synaptic plasticity. While its clinical development has been discontinued, the study of SSR180711 has provided valuable insights into the therapeutic potential of targeting the α7 nAChR for the treatment of cognitive dysfunction. The data and methodologies presented in this whitepaper serve as a comprehensive resource for researchers in the field of neuroscience and drug discovery.

References

- 1. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Localized infusions of the partial alpha 7 nicotinic receptor agonist SSR180711 evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist SSR180711 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

SSR180711's Role in Modulating Glutamatergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR180711 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in key brain regions associated with cognition and psychosis, such as the hippocampus and prefrontal cortex. This document provides an in-depth technical overview of the pharmacological profile of SSR180711 and its significant role in modulating glutamatergic neurotransmission. Through its action on α7 nAChRs, SSR180711 enhances glutamatergic activity, facilitates synaptic plasticity, and demonstrates pro-cognitive and potential antipsychotic effects in preclinical models. This guide synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying neurobiological pathways.

Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Partial Agonism

SSR180711 exhibits a high affinity and selectivity for the α7 nicotinic acetylcholine receptor. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist. This property is crucial as it may prevent the receptor desensitization often observed with full agonists, allowing for a more sustained therapeutic effect.

Binding Affinity and Functional Activity

SSR180711 has been characterized across multiple species, demonstrating a consistent high-affinity binding to the α7 nAChR.

| Parameter | Species | Value | Reference |

| Ki (Binding Affinity) | Human | 14 ± 1 nM | [1] |

| Rat | 22 ± 4 nM | [1] | |

| EC50 (Functional Potency) | Human (expressed in Xenopus oocytes) | 4.4 µM | [1] |

| Human (expressed in GH4C1 cells) | 0.9 µM | [1] | |

| Intrinsic Activity | Human (expressed in Xenopus oocytes) | 51% | [1] |

| Human (expressed in GH4C1 cells) | 36% | [1] | |

| Brain Penetration (ID50) | Mouse (p.o.) | 8 mg/kg | [1] |

Signaling Pathway

The activation of α7 nAChRs by SSR180711 leads to the influx of cations, primarily Ca2+, which in turn triggers a cascade of downstream signaling events culminating in the modulation of neurotransmitter release, including glutamate.

Modulation of Glutamatergic Pathways

A primary consequence of α7 nAChR activation by SSR180711 is the potentiation of glutamatergic neurotransmission. This is observed through direct measurements of glutamate release and the enhancement of synaptic plasticity.

Enhanced Glutamate Release

In vivo microdialysis and biosensor studies have demonstrated that SSR180711 directly increases extracellular glutamate levels in the prefrontal cortex, a brain region critical for executive function and working memory.

| Study Type | Brain Region | SSR180711 Dose | Effect on Glutamate | Reference |

| Microelectrode Array | Prefrontal Cortex (Rat) | 1.0 µg (local infusion) | 1.41 ± 0.30 µM increase | [2] |

| 5.0 µg (local infusion) | 3.51 ± 0.36 µM increase | [2] |

The effect of SSR180711 on glutamate release is rapid and transient, with levels returning to baseline within 7-18 seconds following local infusion.[2] This effect is mediated by α7 nAChRs, as co-infusion with the selective antagonist α-bungarotoxin significantly reduces the glutamate increase.[2]

Potentiation of Synaptic Plasticity

SSR180711 has been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus.

| Experimental Model | SSR180711 Concentration | Effect | Reference |

| Rat Hippocampal Slices | 0.3 µM | Increased LTP in CA1 | [1] |

| Mouse Hippocampal Slices | 0.3 µM | Increased LTP in CA1 | [1] |

The enhancement of LTP by SSR180711 is dependent on the presence of functional α7 nAChRs, as this effect is absent in α7 nAChR knockout mice.[1]

Preclinical Efficacy in Models of Cognitive Deficits

The modulation of glutamatergic pathways by SSR180711 translates to pro-cognitive effects in various animal models, particularly those relevant to the cognitive impairments associated with schizophrenia.

Reversal of NMDA Receptor Antagonist-Induced Deficits

SSR180711 has demonstrated efficacy in reversing cognitive deficits induced by NMDA receptor antagonists like MK-801 and phencyclidine (PCP), which are used to model aspects of schizophrenia.

| Behavioral Test | Animal Model | SSR180711 Dose (i.p.) | Effect | Reference |

| Latent Inhibition | MK-801-treated rats | 0.3, 1, 3 mg/kg | Alleviated abnormally persistent LI | [3] |

| Novel Object Recognition | PCP-treated mice | 3.0 mg/kg/day (subchronic) | Improved cognitive deficits |

Effects on Other Neurotransmitter Systems

In addition to its primary effects on the glutamatergic system, SSR180711 also modulates other key neurotransmitter systems implicated in cognition and psychosis.

| Neurotransmitter | Brain Region | SSR180711 Dose (i.p.) | Effect | Reference |

| Acetylcholine | Hippocampus & Prefrontal Cortex (Rat) | 3-10 mg/kg | Dose-dependent increase | [1] |

| Dopamine | Prefrontal Cortex (Rat) | 1 mg/kg (MED) | Increased extracellular levels | [4] |

Experimental Protocols

In Vivo Microdialysis for Glutamate Measurement

This protocol outlines the general procedure for measuring extracellular glutamate levels in the prefrontal cortex of awake, freely moving rats.

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the prefrontal cortex. Secure the cannula with dental cement and allow for a post-operative recovery period of at least 48 hours.[5]

-

Probe Insertion and Equilibration: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.[5]

-

Sample Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer SSR180711 via the desired route (e.g., intraperitoneal injection or local infusion through the probe).

-

Post-Treatment Sample Collection: Continue collecting dialysate samples for a predetermined period to monitor changes in extracellular glutamate levels.

-

Analysis: Analyze the dialysate samples for glutamate concentration using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[6][7]

Electrophysiology for Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP in acute hippocampal slices.

-

Slice Preparation: Prepare 350-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated aCSF.[8][9]

-

Incubation and Recovery: Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least one hour.[8]

-

Recording Setup: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[10][11]

-

Baseline Recording: Deliver single baseline stimuli every 15-30 seconds and record the resulting fEPSPs for at least 20 minutes to establish a stable baseline.

-

LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation.[10]

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to measure the potentiation of the synaptic response.

-

Data Analysis: Measure the slope of the fEPSP to quantify the degree of potentiation.[9][10]

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents.

-

Habituation: On day 1, allow the mouse to freely explore an open-field arena for 5-10 minutes in the absence of any objects.[12][13]

-

Training (Familiarization): On day 2, place two identical objects in the arena and allow the mouse to explore them for a set period (e.g., 10 minutes).[14]

-

Testing: After a retention interval (e.g., 1-2 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time the mouse spends exploring each object for a set period (e.g., 5-10 minutes).[13][14]

-

Data Analysis: Calculate a discrimination index, which is the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index indicates better recognition memory.[12]

The Untapped Potential: Sigma-1 Receptor Modulation

While the primary mechanism of SSR180711 is clearly defined through its action on α7 nAChRs, the broader context of glutamatergic modulation involves other receptor systems. Sigma-1 receptors, intracellular chaperones located at the endoplasmic reticulum-mitochondria interface, are known to modulate NMDA receptor function and glutamatergic signaling.[15][16] Although no direct interaction between SSR180711 and sigma-1 receptors has been reported, the convergence of both α7 nAChR and sigma-1 receptor pathways on the glutamatergic synapse presents an intriguing area for future research. Investigating potential cross-talk or synergistic effects could unveil more complex mechanisms of action and open new avenues for therapeutic development.

Conclusion

SSR180711 is a potent and selective α7 nAChR partial agonist that effectively modulates the glutamatergic system. By enhancing glutamate release and facilitating long-term potentiation in critical brain regions, it demonstrates significant pro-cognitive potential. The preclinical data strongly support its development for treating cognitive impairments associated with neuropsychiatric disorders such as schizophrenia. Further investigation into the interplay with other modulatory systems, like the sigma-1 receptor, may provide a more comprehensive understanding of its therapeutic effects. This technical guide provides a foundational understanding of SSR180711's mechanism of action and its impact on glutamatergic pathways, offering valuable insights for the scientific and drug development communities.

References

- 1. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Localized infusions of the partial alpha 7 nicotinic receptor agonist SSR180711 evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist SSR180711 in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Extracellular glutamate and other amino acids in experimental intracerebral hemorrhage: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracerebral microdialysis study of glutamate reuptake in awake, behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genes2cognition.org [genes2cognition.org]

- 9. funjournal.org [funjournal.org]

- 10. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mmpc.org [mmpc.org]

- 15. mdpi.com [mdpi.com]

- 16. Interaction of new antidepressants with sigma-1 receptor chaperones and their potentiation of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Procognitive Potential of SSR180711: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR180711, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), has demonstrated significant procognitive effects in a range of preclinical models. This document provides a comprehensive technical overview of the core pharmacological data, experimental methodologies, and mechanistic pathways associated with SSR180711. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for understanding the compound's mechanism of action and preclinical evaluation.

Introduction

Cognitive impairment is a debilitating feature of numerous neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease. The α7 nicotinic acetylcholine receptor has emerged as a promising therapeutic target for mitigating these deficits.[1] SSR180711 (4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride) is a novel compound developed by Sanofi-Aventis that acts as a selective partial agonist at this receptor.[1] Preclinical research has highlighted its potential to enhance various cognitive domains, including episodic memory, attention, and spatial learning. This whitepaper synthesizes the key findings related to the procognitive effects of SSR180711, providing a detailed resource for researchers in the field of cognitive neuroscience and drug development.

Pharmacological Profile

SSR180711 exhibits high and selective affinity for α7 nicotinic acetylcholine receptors. Its binding affinity and functional activity have been characterized in both human and rat receptor subtypes.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human α7 nAChR | 14 nM | [1][2] |

| Rat α7 nAChR | 22 nM | [1][2] | |

| Functional Activity | Recombinant human α7 nAChRs | Partial Agonist | [1][2] |

Mechanism of Action and Signaling Pathways

SSR180711 exerts its procognitive effects through the activation of α7 nAChRs, which are ligand-gated ion channels highly permeable to calcium. The influx of calcium upon receptor activation initiates a cascade of downstream signaling events implicated in synaptic plasticity and memory formation.

Neurotransmitter Modulation

Activation of α7 nAChRs by SSR180711 leads to the modulation of several key neurotransmitter systems involved in cognition:

-

Dopamine: SSR180711 increases extracellular dopamine levels in the prefrontal cortex.[3][4]

-

Glutamate: Local infusions of SSR180711 in the prefrontal cortex cause a rapid and transient increase in glutamate release.[5]

-

Acetylcholine: The compound has been shown to increase extracellular acetylcholine levels in the hippocampus and prefrontal cortex.[6]

Intracellular Signaling Cascade

The procognitive effects of α7 nAChR agonists are linked to the activation of intracellular signaling pathways crucial for long-term potentiation (LTP) and memory consolidation. While direct studies on SSR180711's downstream signaling are limited, research on other α7 agonists suggests a pathway involving the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB).

References

- 1. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morris Water Maze Model [panache.ninds.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genes2cognition.org [genes2cognition.org]

SSR180711: A Deep Dive into its Enhancement of Hippocampal Long-Term Potentiation

For Researchers, Scientists, and Drug Development Professionals

SSR180711, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), has emerged as a significant compound of interest for its potential to modulate synaptic plasticity, a cornerstone of learning and memory. This technical guide synthesizes the available preclinical data on the impact of SSR180711 on hippocampal long-term potentiation (LTP), a cellular correlate of memory formation. The following sections provide a detailed overview of the quantitative effects, experimental methodologies, and the underlying signaling pathways associated with SSR180711's pro-cognitive action.

Quantitative Impact of SSR180711 on Hippocampal LTP

The potentiation of synaptic strength in the hippocampus, particularly in the CA1 region, is a key indicator of a compound's potential to enhance cognitive function. SSR180711 has been demonstrated to robustly enhance LTP in this critical brain area. The available quantitative data from key studies are summarized below.